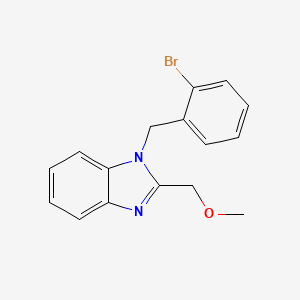
ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has been synthesized and studied for various properties and activities. This compound is part of a broader category of compounds known for their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of this compound and related derivatives generally involves a cyclocondensation reaction. For example, a related pyrimidine derivative was synthesized using the Biginelli three-component cyclocondensation reaction in the presence of a catalyst like SiCl4, yielding good results (Mohan et al., 2014). Other studies have used similar methods for the synthesis of related compounds, emphasizing the versatility and efficiency of this approach.
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing detailed molecular geometry and intermolecular interactions (Hu Yang, 2009).
Chemical Reactions and Properties
Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, exhibiting properties characteristic of pyrimidine derivatives. For example, similar compounds have shown reactivity in [3 + 2] dipolar cycloaddition reactions, as well as interactions with other chemical entities, highlighting their reactive nature (Iuhas et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and conformation, have been extensively studied. X-ray diffraction has been a key tool in determining these properties, providing insights into the structural aspects that influence their physical behavior (Kurbanova et al., 2009).
Chemical Properties Analysis
The chemical properties of Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, such as its reactivity and interaction with other chemical species, are a significant area of research. Studies have explored its various chemical behaviors and potential as a compound in different applications. For example, related compounds have been analyzed for their potential in antioxidant activities and interactions with other molecules (Gajjala et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives play a significant role in the advancement of chemical sciences through the development of novel synthetic methods and the exploration of unique chemical properties. For instance, the ionic liquid-mediated synthesis of chromone-pyrimidine coupled derivatives, including those of ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, showcases an efficient, eco-friendly, and reusable catalysis process. This method provides excellent yields, short reaction times, and mild conditions, highlighting the compound's versatility in organic synthesis (Nikalje et al., 2017).
Biological Activities and Applications
The biological activities associated with ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate derivatives are of considerable interest in medicinal chemistry. These compounds have been explored for their potential as antimicrobial agents, with specific derivatives demonstrating significant in vitro antifungal and antibacterial activities. The exploration of their mode of action through enzyme assay studies and molecular docking studies provides insights into their therapeutic potential. Moreover, the evaluation of ADMET parameters indicates good oral drug-like properties, suggesting these derivatives as promising candidates for drug development (Tiwari et al., 2018).
Antioxidant and Radioprotective Activities
Derivatives of ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate have been evaluated for their antioxidant and radioprotective activities. These studies, utilizing in vitro and in vivo models, demonstrate the compound's efficacy in reducing oxidative stress, suggesting its potential in mitigating radiation-induced damage (Mohan et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(furan-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-11(15)9-7(2)13-12(16)14-10(9)8-4-5-17-6-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTDAYOTVMBJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidinecarboxylicacid,4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,ethylester(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)

![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)
![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)
![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)
![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)
